molecular formula C6H4BrClZn B6315447 4-Chlorophenylzinc bromide, 0.50 M in THF CAS No. 150766-93-1

4-Chlorophenylzinc bromide, 0.50 M in THF

Cat. No. B6315447
M. Wt: 256.8 g/mol
InChI Key: GYLNVZGYWFXOJU-UHFFFAOYSA-M
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Description

4-Chlorophenylzinc bromide (4-CPZB) is an organobromine compound that is used in a variety of laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 153 °C. 4-CPZB is soluble in organic solvents such as THF, ether, and acetone, and is insoluble in water. It is a strong Lewis acid and is used as a reagent for the synthesis of organic compounds, as well as for catalyzing reactions. It is also used in organic photochemistry and in the synthesis of various pharmaceuticals.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Chlorophenylzinc bromide involves the reaction of 4-chlorobromobenzene with zinc in the presence of a suitable solvent such as THF. The reaction is carried out under an inert atmosphere and at a controlled temperature to ensure the formation of the desired product.

Starting Materials
4-chlorobromobenzene, zinc, THF

Reaction
Add 4-chlorobromobenzene (0.50 M) to a round-bottom flask equipped with a magnetic stir bar., Add THF (enough to cover the reaction mixture) to the flask and stir the mixture until the solid is completely dissolved., Add zinc powder (1.5 equiv.) to the flask under an inert atmosphere (nitrogen or argon)., Stir the reaction mixture at room temperature for 24 hours., Quench the reaction by adding water (10 mL) to the flask., Extract the organic layer with diethyl ether (3 x 20 mL)., Combine the organic layers and dry over anhydrous magnesium sulfate., Filter the solution and concentrate under reduced pressure to obtain 4-Chlorophenylzinc bromide as a white solid.

Scientific Research Applications

4-Chlorophenylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, as well as in the synthesis of pharmaceuticals. It has also been used in organic photochemistry and in the synthesis of dyes and pigments. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes.

Mechanism Of Action

4-Chlorophenylzinc bromide, 0.50 M in THF acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. This allows it to catalyze a variety of reactions, such as nucleophilic substitution, electrophilic addition, and elimination reactions. The Lewis acidity of 4-Chlorophenylzinc bromide, 0.50 M in THF also allows it to act as a catalyst for the formation of covalent bonds between organic molecules.

Biochemical And Physiological Effects

4-Chlorophenylzinc bromide, 0.50 M in THF has no known biochemical or physiological effects. It is not known to be toxic and is not considered to be a carcinogen. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF should be handled with care, as it is corrosive and can cause skin irritation.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-Chlorophenylzinc bromide, 0.50 M in THF in laboratory experiments is its ability to catalyze a variety of reactions. It is also relatively easy to synthesize and is not toxic. However, it is important to note that 4-Chlorophenylzinc bromide, 0.50 M in THF is sensitive to air and light, and should be stored in a cool, dark place. In addition, it is corrosive and should be handled with care.

Future Directions

In the future, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of a variety of organic compounds. It may also be used in the synthesis of polymers and in the development of new pharmaceuticals. In addition, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the synthesis of dyes and pigments, as well as in the development of new photochemical processes. Finally, 4-Chlorophenylzinc bromide, 0.50 M in THF may be used in the development of new catalysts for organic reactions.

properties

IUPAC Name

bromozinc(1+);chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLNVZGYWFXOJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc, bromo(4-chlorophenyl)-

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